molecular formula C17H17ClO4 B563676 Fenirofibrate-d6 CAS No. 1189423-29-7

Fenirofibrate-d6

Cat. No.: B563676
CAS No.: 1189423-29-7
M. Wt: 326.806
InChI Key: ASDCLYXOQCGHNT-WFGJKAKNSA-N
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Description

Fenirofibrate-d6 is a deuterated analog of fenofibrate, a medication primarily used to treat high cholesterol and triglyceride levels in the blood. The compound is labeled with six deuterium atoms, which makes it useful in various research applications, particularly in the fields of medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenirofibrate-d6 involves the incorporation of deuterium atoms into the fenofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Fenirofibrate-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fenofibric acid-d6.

    Reduction: Reduction reactions can convert this compound back to its parent alcohol form.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Fenofibric acid-d6

    Reduction: Fenofibrate-d6 alcohol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fenirofibrate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in the body.

    Environmental Research: Helps in tracing the environmental fate and transport of fenofibrate.

    Industrial Research: Used in the development of new formulations and delivery systems for fenofibrate.

Mechanism of Action

Fenirofibrate-d6, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased oxidation of fatty acids, reduced triglyceride levels, and increased high-density lipoprotein cholesterol levels. The molecular targets include genes involved in lipid metabolism, such as those encoding for lipoprotein lipase and apolipoprotein A-I .

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: The non-deuterated analog of Fenirofibrate-d6.

    Fenofibric Acid: The active metabolite of fenofibrate.

    Clofibrate: Another fibric acid derivative used to lower lipid levels.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate tracing is essential.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDCLYXOQCGHNT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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